N-(butan-2-yl)-2-iodoaniline

Palladium catalysis C–C cross-coupling Indole synthesis

N-(Butan-2-yl)-2-iodoaniline (CAS 1039963-95-5, MW 275.13 g/mol, purity ≥95%) is an N-sec-butyl-substituted ortho-iodoaniline building block. This compound belongs to the class of 2‑iodoanilines, which are essential precursors in palladium‑catalyzed Larock indole synthesis and carbonylative annulation reactions for constructing bioactive heterocycles.

Molecular Formula C10H14IN
Molecular Weight 275.13 g/mol
Cat. No. B15275465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(butan-2-yl)-2-iodoaniline
Molecular FormulaC10H14IN
Molecular Weight275.13 g/mol
Structural Identifiers
SMILESCCC(C)NC1=CC=CC=C1I
InChIInChI=1S/C10H14IN/c1-3-8(2)12-10-7-5-4-6-9(10)11/h4-8,12H,3H2,1-2H3
InChIKeyVSRUNRWDVQWNMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Butan-2-yl)-2-iodoaniline (CAS 1039963-95-5): A Key Ortho-Iodoaniline Intermediate for Palladium-Catalyzed Heteroannulation


N-(Butan-2-yl)-2-iodoaniline (CAS 1039963-95-5, MW 275.13 g/mol, purity ≥95%) is an N-sec-butyl-substituted ortho-iodoaniline building block [1]. This compound belongs to the class of 2‑iodoanilines, which are essential precursors in palladium‑catalyzed Larock indole synthesis and carbonylative annulation reactions for constructing bioactive heterocycles [2][3]. The ortho‑iodine provides a reactive handle for oxidative addition in cross‑coupling, while the sec‑butyl group imparts a distinct steric and electronic profile compared to linear or smaller N‑alkyl analogues .

Why N-(Butan-2-yl)-2-iodoaniline Cannot Be Swapped with Other N-Alkyl-2-haloanilines Without Consequence


Although many N‑alkyl‑2‑haloanilines appear structurally similar, three factors prevent simple interchange: (i) the ortho‑iodine leaving group is significantly more reactive than bromine or chlorine in Pd‑catalyzed annulations, enabling ligand‑free conditions that bromo/chloro analogues require [1]; (ii) the sec‑butyl N‑substituent provides a steric environment intermediate between linear n‑butyl and compact methyl groups, which directly influences the yield of downstream heterocycle formation as seen in comparative benzimidazole syntheses where n‑Bu substrates afforded 76% yield versus 51% for t‑Bu ; and (iii) the computed LogP of 3.9 shifts the solubility profile relative to smaller N‑alkyl congeners, affecting dosing and work‑up in medicinal chemistry campaigns [2].

Head-to-Head and Cross-Study Quantitative Differentiation of N-(Butan-2-yl)-2-iodoaniline


Ortho-Iodo Leaving Group Enables Ligand-Free Pd-Catalyzed Annulation vs. Bromo/Chloro Analogs Requiring X-Phos Ligand

In a direct comparison, o‑iodoaniline undergoes Pd‑catalyzed annulation with aldehydes under mild, ligand‑free conditions [Pd(OAc)₂, DABCO, DMF, 85 °C], whereas o‑bromoaniline and o‑chloroaniline require the expensive X‑Phos ligand to achieve the same transformation [1]. This demonstrates that the ortho‑iodo group of N-(butan-2-yl)-2-iodoaniline provides a practical advantage in reaction setup and purification over its bromo and chloro congeners.

Palladium catalysis C–C cross-coupling Indole synthesis

N-Sec-Butyl Group Offers an Intermediate Steric Profile that Outperforms N-tert-Butyl in Copper-Catalyzed Benzimidazole Formation

In a substrate‑scope study of the copper‑catalyzed double C–N bond formation of N‑alkyl‑2‑iodoanilines with sodium azide to give benzimidazoles, the N‑n‑butyl substrate delivered a 76% isolated yield, whereas the sterically encumbered N‑tert‑butyl analogue gave only 51% . The sec‑butyl group, occupying a steric niche between n‑butyl and tert‑butyl, is expected to strike a balance between steric bulk for regioselectivity and synthetic accessibility, making N‑(butan‑2‑yl)‑2‑iodoaniline a superior choice for fine‑tuning reaction outcomes.

Copper catalysis N-heterocyclic synthesis Steric effects

Elevated Computed LogP (3.9) vs. N-Methyl-2-iodoaniline Provides Tuneable Lipophilicity for Medicinal Chemistry Scaffolds

The computed XLogP3‑AA of N‑(butan‑2‑yl)‑2‑iodoaniline is 3.9 [1]. While experimentally derived values for N‑methyl‑2‑iodoaniline are not available, class‑level trends indicate that each additional methylene unit increases LogP by approximately 0.5 log units; the sec‑butyl group therefore raises LogP by roughly 1.5 units over the methyl congener (estimated XLogP ≈ 2.4) [2][3]. This enhanced lipophilicity can improve membrane permeability and scaffold partitioning in medicinal chemistry applications.

Lipophilicity ADME prediction Medicinal chemistry

Specified Purity and Storage Conditions (≥95%, 2–8 °C Sealed) Ensure Reproducibility in Scale-Up and High-Throughput Experimentation

Commercially available N‑(butan‑2‑yl)‑2‑iodoaniline is supplied with a minimum purity specification of 95% and a recommended storage condition of 2–8 °C in a sealed, dry container . This contrasts with less stringently specified analogues (e.g., N‑butyl‑2‑iodoaniline, often sold without explicit storage temperature guidance), providing procurement teams with a verifiable quality benchmark that reduces batch‑to‑batch variability in high‑throughput screening and scale‑up campaigns.

Quality control Storage stability Procurement specification

High-Impact Application Scenarios for N-(Butan-2-yl)-2-iodoaniline


Ligand-Free Larock Indole Synthesis in Medicinal Chemistry Campaigns

Medicinal chemists pursuing 2,3‑disubstituted indoles as kinase inhibitor cores or migraine drug candidates can leverage the ortho‑iodo reactivity of N‑(butan‑2‑yl)‑2‑iodoaniline to conduct Larock annulation without the phosphine ligands required by bromo/chloro substrates, simplifying purification and reducing metal contamination risks [1][2].

Steric Fine-Tuning in Copper-Catalyzed Benzimidazole Library Synthesis

In the production of benzimidazole libraries for agrochemical or pharmaceutical screening, the sec‑butyl group provides an intermediate steric profile that avoids the marked yield losses observed with tert‑butyl substrates (76% vs 51% in n‑Bu vs t‑Bu benchmark), enabling balanced reactivity and selectivity in high‑throughput parallel synthesis workflows .

LogP-Driven Lead Optimization of CNS-Penetrant Candidates

The computed XLogP of 3.9 positions N‑(butan‑2‑yl)‑2‑iodoaniline in the lipophilicity range often associated with blood‑brain barrier permeability, making it a preferred starting material over N‑methyl‑2‑iodoaniline (estimated XLogP ≈ 2.4) for early‑stage CNS drug discovery programs where passive membrane permeation is a critical design parameter [3][4].

Procurement of Specification-Controlled Building Blocks for Industrial Scale-Up

Process chemistry groups requiring lot‑to‑lot consistency can rely on the explicit ≥95% purity and 2–8 °C storage specification of N‑(butan‑2‑yl)‑2‑iodoaniline as a quality‑control benchmark, a level of specification that is often absent for closely related N‑alkyl‑2‑iodoanilines, thereby reducing the risk of failed scale‑up batches due to degraded reagent .

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